molecular formula C13H18N2O B2438787 1-(1-butyl-1H-benzimidazol-2-yl)ethanol CAS No. 299934-48-8

1-(1-butyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B2438787
CAS No.: 299934-48-8
M. Wt: 218.3
InChI Key: RBPXNOGQNHZOLH-UHFFFAOYSA-N
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Description

1-(1-Butyl-1H-benzimidazol-2-yl)ethanol is a chemical compound featuring the benzimidazole core, a privileged scaffold in medicinal chemistry and anticancer drug discovery . The benzimidazole moiety is significant due to its ability to interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . These interactions underpin the broad pharmaceutical applications of benzimidazole derivatives, which include antiviral, antifungal, and notably, anticancer activities . In oncology research, benzimidazole-based compounds have demonstrated a wide range of biological activities, including DNA interaction, enzyme inhibition, and modulation of key cellular pathways crucial for cancer proliferation . The structure of this particular compound, which includes an N-butyl side chain and a 2-ethanol substituent, suggests its potential utility as a key synthetic intermediate. Researchers can employ this compound to develop more complex molecules, such as chalcone hybrids or other derivatives, for structure-activity relationship (SAR) studies aimed at optimizing anticancer activity . The structural flexibility of the benzimidazole core allows for the synthesis of derivatives with targeted bioactivity, making it a versatile tool in hit-to-lead optimization campaigns . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-butylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)16/h5-8,10,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXNOGQNHZOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Pathways of 1 1 Butyl 1h Benzimidazol 2 Yl Ethanol

Historical Development of Synthetic Approaches to Benzimidazole (B57391) Alcohols

The foundational chemistry for synthesizing the benzimidazole core dates back to the late 19th century. The most classical and widely recognized method is the Phillips-Ladenburg benzimidazole synthesis, first reported in 1878. colab.wsresearchgate.net This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically by heating in the presence of a mineral acid like hydrochloric acid. colab.wsadichemistry.com Good yields are generally obtained with aliphatic acids. adichemistry.com

To synthesize a benzimidazole alcohol such as 1-(1H-benzimidazol-2-yl)ethanol, the Phillips condensation would utilize an α-hydroxy acid like lactic acid or its ester derivative, ethyl 2-hydroxypropanoate. nih.govresearchgate.netresearchgate.net The reaction proceeds by heating o-phenylenediamine with the acid, which first leads to the formation of an N-acyl intermediate. This is followed by a cyclization step through intramolecular condensation between the second amino group and the carbonyl carbon, and subsequent dehydration to form the aromatic imidazole (B134444) ring. adichemistry.com These early methods often required harsh conditions, such as high temperatures and strong acids, and long reaction times. mdpi.comsphinxsai.com

Initial synthetic strategies focused on creating the core 2-substituted benzimidazole scaffold. The introduction of substituents on the nitrogen atom was typically a subsequent step. These historical approaches laid the essential groundwork for the more refined and diverse methodologies that would follow.

Contemporary Methodologies for the Synthesis of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol and its Analogs

Modern organic synthesis has introduced a plethora of advanced methodologies for constructing complex benzimidazole derivatives with greater efficiency, selectivity, and milder reaction conditions. These contemporary approaches are directly applicable to the synthesis of this compound and its structural analogs. Many modern protocols focus on one-pot reactions where the benzimidazole ring is formed and substituted in a single procedure. ijraset.comrsc.org

A common strategy involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. nih.govorganic-chemistry.orgnih.gov For the target molecule, this could involve reacting N-butyl-o-phenylenediamine with 2-hydroxypropanal. Alternatively, a three-component reaction between an o-phenylenediamine, an aldehyde, and a source for the N1-substituent can be employed. rsc.org The use of various catalytic systems has become central to these modern methods, enabling reactions to proceed under significantly milder conditions and with higher yields. mdpi.comijraset.comnih.govmdpi.com

Pathway A: N-Alkylation of a Pre-formed Benzimidazole Ring

This approach involves the initial synthesis of the (±)-1-(1H-benzimidazol-2-yl)ethanol scaffold, followed by the introduction of the butyl group at the N1 position.

Benzimidazole Formation: The synthesis begins with the condensation of o-phenylenediamine with lactic acid or ethyl lactate, often under acidic conditions (a classic Phillips condensation), to yield 1-(1H-benzimidazol-2-yl)ethanol. nih.govresearchgate.net

N-Butylation: The resulting benzimidazole is then N-alkylated using a suitable butylating agent, such as 1-bromobutane (B133212) or butyl iodide. This reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH, KOH) in a polar aprotic solvent like DMF, acetone, or acetonitrile (B52724). lookchem.comresearchgate.netresearchgate.net The base deprotonates the acidic N-H of the imidazole ring, generating a nucleophilic anion that subsequently attacks the alkyl halide in an Sₙ2 reaction. Surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium have also been employed to facilitate this alkylation under green chemistry conditions. lookchem.com

Pathway B: Cyclization of an N-Substituted Diamine

This strategy introduces the butyl group at the beginning of the synthetic sequence.

Synthesis of N-butyl-o-phenylenediamine: This key intermediate can be prepared through the mono-N-alkylation of o-phenylenediamine.

Condensation and Cyclization: N-butyl-o-phenylenediamine is then condensed with lactic acid or a derivative. Alternatively, a more common modern approach is the reaction with an aldehyde. For instance, condensation with two equivalents of an aldehyde can lead to 1,2-disubstituted benzimidazoles. nih.govmdpi.comrsc.org In the context of the target molecule, a precursor like 1-(1-butyl-1H-benzimidazol-2-yl)ethanone could be synthesized by reacting N-butyl-o-phenylenediamine with pyruvic acid or a related derivative, followed by reduction of the ketone to the secondary alcohol.

This second pathway can be advantageous as it often avoids issues with regioselectivity that can arise when alkylating an unsymmetrical benzimidazole.

The ethanol (B145695) substituent at the C2 position contains a chiral center, meaning the compound can exist as a pair of enantiomers ((R)- and (S)-1-(1-butyl-1H-benzimidazol-2-yl)ethanol). The development of stereoselective methods to control this center is crucial for investigating the specific biological activities of each isomer.

Achieving enantioselectivity in the synthesis of the chiral alcohol can be accomplished through several advanced catalytic methods.

Asymmetric Reduction of a Prochiral Ketone: A highly effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(1-butyl-1H-benzimidazol-2-yl)ethanone. This ketone can be synthesized from N-butyl-o-phenylenediamine and pyruvic acid or by Friedel-Crafts acylation of 1-butyl-1H-benzimidazole. The reduction can then be performed using chiral reducing agents or, more commonly, a catalyst system composed of a metal (like Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand (e.g., BINAP, chiral diamines). These catalysts create a chiral environment that favors the formation of one enantiomer of the alcohol over the other.

Asymmetric Addition to an Aldehyde: Another viable route involves the enantioselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or dimethylzinc) to the corresponding aldehyde, 1-butyl-1H-benzimidazole-2-carbaldehyde. This reaction can be catalyzed by chiral ligands, such as chiral amino alcohols, that coordinate to the metal of the organometallic reagent, thereby directing the nucleophilic attack to one face of the aldehyde carbonyl. mdpi.com

Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers through enzymatic kinetic resolution. In this process, an enzyme (e.g., a lipase) selectively acylates one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted one.

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes important. While the target molecule itself has only one stereocenter, its analogs or more complex derivatives may have more. Diastereoselective control can be achieved by using chiral starting materials from the "chiral pool." For example, a chiral aldehyde derived from a pentose (B10789219) sugar could be used in a condensation reaction to build the benzimidazole core, thereby setting the stereochemistry from the outset. semanticscholar.org In such cases, the inherent stereochemistry of the starting material directs the formation of new stereocenters in a predictable manner.

Stereoselective Synthesis of the Chiral Secondary Alcohol Center in this compound

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the use of efficient catalytic systems and adherence to the principles of green chemistry to minimize environmental impact. mdpi.comsphinxsai.comresearchgate.net The synthesis of this compound can greatly benefit from these advancements.

A wide array of catalysts have been developed to facilitate the synthesis of benzimidazoles under milder and more efficient conditions. These include:

Lewis Acids: Catalysts like Er(OTf)₃, ZrOCl₂·8H₂O, and various metal halides can activate the carbonyl group of the acid or aldehyde partner, accelerating the condensation and cyclization steps. mdpi.commdpi.com

Homogeneous Catalysts: Simple acids like phosphoric acid have been shown to be effective, eco-friendly homogeneous catalysts for the synthesis of 1,2-disubstituted benzimidazoles. nih.govrsc.org

Heterogeneous Catalysts: Solid-supported catalysts such as SiO₂/CaCl₂·2H₂O, zinc boron nitride, and various nanoparticles (e.g., nano-Fe₂O₃) offer advantages like easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. ijraset.comnih.govsemanticscholar.org

Green chemistry principles are increasingly being integrated into synthetic routes. Key applications in benzimidazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. mdpi.comrjptonline.orgglobalresearchonline.net Many syntheses of 1,2-disubstituted benzimidazoles are performed under solvent-free "dry media" conditions using microwave energy. ijraset.comglobalresearchonline.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or on a solid support minimizes the use of volatile organic compounds (VOCs). mdpi.comsphinxsai.com

Use of Greener Solvents: When a solvent is necessary, environmentally benign options like water or deep eutectic solvents are being explored as alternatives to traditional toxic organic solvents. mdpi.comsphinxsai.com

The following table summarizes various catalytic systems used for the synthesis of 1,2-disubstituted benzimidazoles, which are directly relevant to the synthesis of the target compound.

CatalystReactantsConditionsKey AdvantagesReference
Phosphoric Acid (H₃PO₄)o-phenylenediamine, Aromatic AldehydesMethanol, 50°CHomogeneous, eco-friendly, mild conditions, moderate to excellent yields. nih.govrsc.org
Erbium Triflate (Er(OTf)₃)N-phenyl-o-phenylenediamine, BenzaldehydeMicrowave, Solvent-freeVery short reaction times (5-10 min), high yields, high selectivity. mdpi.com
SiO₂/CaCl₂·2H₂Oo-phenylenediamine, AldehydesConventional heating or MicrowaveInexpensive, commercially available, easy to handle, greener protocol. ijraset.com
Zinc Boron Nitride (Zn-BNT)o-phenylenediamine, Aromatic AldehydesMicrowave, 15 minHeterogeneous, reusable catalyst (up to 8 times with minimal activity loss). nih.gov
Copper(I) Iodide (CuI)N-substituted o-phenylenediamines, Sulfonyl Azides, Terminal AlkynesStirring at room temp.Three-component coupling, mild conditions. rsc.org

Role of Organocatalysis and Metal Catalysis in Forming the Chemical Compound

The formation of the this compound scaffold can be conceptually broken down into the formation of the N-alkylated benzimidazole ring and the introduction of the 2-(1-hydroxyethyl) substituent. Both organocatalysis and metal catalysis offer potent tools for these transformations.

Metal Catalysis: Transition metal catalysts are pivotal in the synthesis of benzimidazole derivatives, often promoting dehydrogenative coupling reactions that form the core structure. For instance, cobalt(II) and manganese(I) complexes have been successfully employed to catalyze the reaction between aromatic diamines and primary alcohols to yield 2-substituted benzimidazoles. acs.orgrsc.org In a hypothetical synthesis of the target molecule, a similar strategy could be envisioned where N-butyl-o-phenylenediamine is condensed with 1,2-propanediol. The metal catalyst would facilitate the dehydrogenation of the diol to the corresponding aldehyde in situ, which then cyclizes with the diamine.

Another relevant metal-catalyzed approach involves the use of copper(II) ions supported on alginate hydrogel beads, which has been demonstrated for the synthesis of substituted benzimidazoles in an environmentally friendly water-ethanol solvent system. nih.gov This method's mild reaction conditions and high yields suggest its potential applicability. nih.gov Furthermore, zinc-based catalysts, such as Zn(L-Proline)2, have been shown to efficiently catalyze the aerobic oxidative cyclization of o-phenylenediamine with aldehydes, offering a green and rapid route to 2-substituted benzimidazoles. researchgate.net

Catalyst TypePrecursorsKey TransformationPotential Advantage
Cobalt(II) ComplexN-butyl-o-phenylenediamine, 1,2-propanediolDehydrogenative CouplingGood to excellent yields under mild conditions rsc.org
Manganese(I) ComplexN-butyl-o-phenylenediamine, 1,2-propanediolAcceptorless Dehydrogenative CouplingSelective synthesis of 2-substituted benzimidazoles acs.org
Copper(II)-AlginateN-butyl-o-phenylenediamine, Lactic Acid derivativeCondensationGreen solvent system, recyclable catalyst nih.gov
Zn(L-Proline)2N-butyl-o-phenylenediamine, 2-hydroxypropanalAerobic Oxidative CyclizationEco-friendly, rapid reaction researchgate.net

Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric synthesis, which could be crucial for producing specific stereoisomers of this compound. While direct organocatalytic synthesis of this specific compound is not extensively documented, principles from related reactions can be applied. For example, commercially available amines have been evaluated as organocatalysts for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones. conicet.gov.ar This demonstrates the potential for organocatalysts to control stereochemistry at the carbon bearing the hydroxyl group in the ethanol moiety. A plausible organocatalytic route could involve the reaction of N-butyl-2-acetylbenzimidazole with a reducing agent in the presence of a chiral organocatalyst to induce stereoselectivity in the resulting alcohol.

Flow Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes, with flow chemistry emerging as a powerful tool. The synthesis of benzimidazole derivatives is amenable to flow chemistry, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability.

A notable example is the use of a microfluidic biocatalysis system for the synthesis of N-substituted benzimidazole derivatives through an aza-Michael addition. mdpi.comresearchgate.net In this system, a lipase (B570770) from Thermomyces lanuginosus catalyzes the reaction in a continuous-flow microreactor, demonstrating a sustainable and convenient methodology. mdpi.comresearchgate.net While this specific reaction is for N-alkylation, the principle of using immobilized enzymes in a flow system could be adapted for the synthesis of this compound. For instance, an immobilized lipase could be used for the kinetic resolution of the racemic alcohol, or an immobilized dehydrogenase could be used for the stereoselective reduction of the corresponding ketone.

Sustainable synthesis of the benzimidazole core can also be achieved using deep eutectic solvents (DESs), which are biodegradable and low-cost. researchgate.netresearchgate.net Zirconium-based DESs have been shown to be highly effective for the synthesis of 2-substituted benzimidazoles. researchgate.net Integrating such a green solvent system with a flow reactor could represent a highly sustainable manufacturing process.

TechnologyApproachKey FeaturesSustainability Aspect
Flow ChemistryLipase-catalyzed aza-Michael additionContinuous-flow microreactor, enzymatic catalysisGreen solvent, mild conditions, reusable biocatalyst mdpi.comresearchgate.net
Deep Eutectic SolventsZr-based DES catalyzed condensationRecyclable catalyst, high product yieldBiodegradable and low-cost solvent researchgate.netresearchgate.net
Solvent-Free ReactionsSolid catalysts with renewable feedstocksCondensation under mild conditionsReduced environmental impact eprajournals.com

Derivatization Strategies for the Benzimidazole and Ethanol Moieties

Derivatization of the core structure of this compound allows for the fine-tuning of its physicochemical and biological properties. Strategies can target either the benzimidazole ring system or the ethanol side chain.

Derivatization of the Benzimidazole Moiety: The N-butyl group at the N1 position already represents a key derivatization. The presence of this alkyl chain can significantly influence the molecule's lipophilicity and interactions with biological targets. acs.orgmdpi.com Further derivatization could involve electrophilic substitution on the benzene (B151609) ring, although the specific positions would be directed by the existing substituents. Given the electron-rich nature of the benzimidazole system, reactions such as nitration or halogenation could be explored, leading to a variety of substituted analogues.

Another approach is to modify the alkyl chain itself. While the starting material is N-butyl, synthetic strategies could be adapted to introduce other alkyl groups (e.g., hexyl, heptyl) at the N1 position, which has been shown to modulate biological activity in other benzimidazole series. acs.org

Derivatization of the Ethanol Moiety: The hydroxyl group of the 1-hydroxyethyl substituent is a prime site for derivatization. Standard organic transformations can be applied to modify this functional group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-butyl-1H-benzimidazol-2-yl)ethanone. This transformation opens up further avenues for derivatization, such as the formation of imines or other carbonyl derivatives.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would yield esters. This is a common strategy in medicinal chemistry to create prodrugs or to alter the pharmacokinetic profile of a molecule.

Etherification: Formation of ethers by reacting the alcohol with alkyl halides under basic conditions would modify the polarity and hydrogen-bonding capacity of the side chain.

MoietyReaction TypeReagentsPotential Product
BenzimidazoleElectrophilic SubstitutionHNO3/H2SO4Nitro-substituted benzimidazole derivative
BenzimidazoleN-Alkylation (alternative)Hexyl bromide1-(1-hexyl-1H-benzimidazol-2-yl)ethanol
EthanolOxidationPCC, DMP1-(1-butyl-1H-benzimidazol-2-yl)ethanone
EthanolEsterificationAcetic anhydride, pyridine1-(1-butyl-1H-benzimidazol-2-yl)ethyl acetate
EthanolEtherificationMethyl iodide, NaH1-(1-butyl-1H-benzimidazol-2-yl)-1-methoxyethane

Chemical Reactivity and Mechanistic Investigations of 1 1 Butyl 1h Benzimidazol 2 Yl Ethanol

Reactivity of the Secondary Alcohol Functionality

The ethanol (B145695) side chain, featuring a secondary hydroxyl group, is a primary site for various chemical transformations. Its reactivity is comparable to other secondary alcohols, though potentially influenced by the electronic nature of the adjacent benzimidazole (B57391) ring.

The lone pairs of electrons on the hydroxyl oxygen make it nucleophilic, allowing it to readily participate in esterification and etherification reactions.

Esterification: In the presence of an acid catalyst or a coupling agent, 1-(1-butyl-1H-benzimidazol-2-yl)ethanol is expected to react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with an acid chloride, for instance, would proceed via nucleophilic acyl substitution.

Etherification: Ether synthesis can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible route. Acid-catalyzed dehydration under certain conditions could lead to the formation of a symmetrical ether, although this is less controlled.

Substitution Reactions: The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or a halide, facilitating nucleophilic substitution. libretexts.org Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a chlorine or bromine atom, respectively, typically via an Sₙ2 mechanism. libretexts.org

A summary of expected reactions at the hydroxyl group is presented in Table 1.

Reaction TypeReagent ExampleExpected Product
EsterificationAcetyl chloride1-(1-butyl-1H-benzimidazol-2-yl)ethyl acetate
EtherificationSodium hydride, then Methyl iodide1-(1-butyl-1H-benzimidazol-2-yl)-1-methoxyethane
Substitution (Halogenation)Thionyl chloride (SOCl₂)1-(1-butyl-1H-benzimidazol-2-yl)-1-chloroethane

This table represents expected reactivity based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-butyl-1H-benzimidazol-2-yl)ethanone. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent determining the reaction conditions and selectivity. rutgers.edu Common reagents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern or Dess-Martin oxidation conditions. rutgers.edu Kinetic studies on the oxidation of other secondary alcohols by reagents like benzimidazolium fluorochromate have shown that the reaction is typically first order with respect to both the oxidant and the alcohol. researchgate.net

Reduction: The ethanol side chain is already in a reduced state. Further reduction would necessitate the removal of the hydroxyl group, a process known as deoxygenation. This is a more complex transformation that could be achieved indirectly. For instance, conversion of the alcohol to a halide or tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield 1-butyl-2-ethyl-1H-benzimidazole.

Transformations Involving the N-Butyl Substituent

The N-butyl group is generally a stable, non-reactive aliphatic chain. nih.gov Its primary influence on the molecule's reactivity is electronic and steric. The butyl group is electron-donating, which can affect the nucleophilicity of the benzimidazole ring. nih.gov Experimental and theoretical studies on N-Butyl-1H-benzimidazole have shown that the presence of the butyl substituent does not significantly alter the conjugation and structural organization of the benzimidazole core. nih.govresearchgate.net Under typical reaction conditions for the hydroxyl group or the benzimidazole ring, the N-butyl group is expected to remain intact.

Transformations of the N-butyl group itself would require harsh conditions, such as radical halogenation, which would likely also affect other parts of the molecule. Under strongly acidic conditions, there is a remote possibility of N-dealkylation, though this is not a common pathway for N-butyl groups on benzimidazoles.

Electrophilic and Nucleophilic Reactivity of the Benzimidazole Nucleus

The benzimidazole ring system is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is more complex than that of benzene (B151609) due to the presence of the fused imidazole (B134444) ring.

Electrophilic Substitution: The benzimidazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. chemicalbook.com Theoretical calculations on N-Butyl-1H-benzimidazole suggest that the benzene portion of the ring system is the primary site for electrophilic substitution. nih.govresearchgate.net Reactions such as nitration, halogenation, and sulfonation would be expected to occur on the benzene ring, likely at positions 4, 5, 6, or 7. The precise regioselectivity would be influenced by the directing effects of the fused imidazole ring and the reaction conditions.

Nucleophilic Substitution: The imidazole part of the nucleus, particularly the C2 position, is susceptible to nucleophilic attack, especially if a good leaving group is present at this position. chemicalbook.com However, in the case of this compound, the C2 position is already substituted. Nucleophilic aromatic substitution (SₙAr) on the benzene ring is also possible, but typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group, neither of which are present in this molecule. youtube.comyoutube.com

Computational studies using methods such as Molecular Electrostatic Potential (MEP) analysis on N-Butyl-1H-benzimidazole have been used to predict the reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These studies can provide a theoretical basis for understanding the regioselectivity of such reactions.

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies for reactions of this compound are not widely available, the mechanisms can be inferred from studies of analogous systems and fundamental organic chemistry principles.

For instance, the acid-catalyzed substitution of the hydroxyl group would likely proceed through an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. libretexts.org Given the proximity of the benzimidazole ring, which can stabilize a positive charge, an Sₙ1 pathway is plausible.

The mechanism for the oxidation of the secondary alcohol by a chromate-based reagent typically involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the chromium species to form the ketone. rutgers.edu

Mechanistic investigations into the formation of 2-substituted benzimidazoles often point to a multi-step process involving the initial formation of a Schiff base, followed by cyclization and aromatization. researchgate.net

By performing reactions at different temperatures, the activation energy (Ea) and other thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of activation) can be determined using the Arrhenius and Eyring equations. This data provides valuable insights into the energy profile of the reaction and the structure of the transition state.

Identification and Characterization of Reaction Intermediates

The chemical transformations of this compound are expected to proceed through several key reaction intermediates, the nature of which would be dictated by the specific reaction conditions.

Carbocation Intermediates: In the presence of strong acids, the hydroxyl group of the ethanol substituent can be protonated, forming a good leaving group (water). Subsequent departure of the water molecule would generate a secondary carbocation at the benzylic-like position. The stability of this carbocation is significantly enhanced by resonance delocalization of the positive charge into the benzimidazole ring system. Spectroscopic identification of such an intermediate could theoretically be achieved using techniques like NMR spectroscopy in superacid media, where the carbocation might have a sufficiently long lifetime to be observed.

Radical Intermediates: Under conditions favoring radical reactions, such as exposure to radical initiators or high-energy radiation, homolytic cleavage of the C-H bond at the carbinol carbon could occur. This would result in the formation of a secondary radical. The stability of this radical would also be influenced by the adjacent benzimidazole ring. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of such radical intermediates.

Complexes with Metal Centers: The benzimidazole moiety contains nitrogen atoms with lone pairs of electrons, making them effective ligands for metal ions. In metal-catalyzed reactions, the initial step would likely involve the formation of a coordination complex between the benzimidazole derivative and the metal center. The geometry and electronic structure of these organometallic intermediates would be crucial in determining the course of the reaction. Techniques such as X-ray crystallography for stable complexes, and various spectroscopic methods (NMR, IR, UV-Vis) can provide insights into the nature of these coordinated species.

A study on the interaction of the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, with peroxovanadate complexes has provided spectroscopic evidence for the formation of new six-coordinated peroxovanadate species. This highlights the ability of the benzimidazole nitrogen and the hydroxyl group to coordinate with metal centers, forming distinct reaction intermediates.

Intermediate Type Conditions for Formation Key Stabilizing Factors Potential Characterization Techniques
Secondary CarbocationStrongly acidic mediaResonance with the benzimidazole ringNMR in superacid media
Secondary RadicalRadical initiators, photolysisResonance with the benzimidazole ringElectron Paramagnetic Resonance (EPR)
Metal ComplexPresence of transition metal catalystsCoordination to nitrogen atoms of the benzimidazole ring and the hydroxyl groupX-ray Crystallography, NMR, IR, UV-Vis

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple functional groups and a chiral center in this compound suggests that its reactions could exhibit significant chemo-, regio-, and stereoselectivity.

Chemoselectivity: The molecule possesses three main reactive sites: the hydroxyl group, the N-H proton of the imidazole ring (in the absence of the butyl group, but relevant for the parent compound's reactivity context), and the aromatic benzimidazole ring.

Reactions at the Hydroxyl Group: This is a primary site for reactions such as oxidation, esterification, and etherification. For instance, oxidation with a mild reagent like manganese dioxide would likely selectively convert the secondary alcohol to a ketone, yielding 1-(1-butyl-1H-benzimidazol-2-yl)ethanone, without affecting the benzimidazole ring.

Reactions at the Benzimidazole Ring: Electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene ring portion of the benzimidazole system. The directing effects of the fused imidazole ring would influence the position of substitution.

Stereoselectivity: The ethanol side chain contains a chiral center. Reactions involving this center can proceed with varying degrees of stereoselectivity.

Nucleophilic Substitution: If the hydroxyl group is converted into a good leaving group, subsequent nucleophilic substitution (SN1 or SN2) at the chiral center can lead to either inversion or racemization of the configuration, depending on the reaction mechanism. An SN2 reaction would proceed with inversion of stereochemistry, while an SN1 reaction, proceeding through a planar carbocation intermediate, would result in a racemic mixture.

Asymmetric Synthesis: The chiral nature of this compound makes it a potential precursor for the synthesis of other chiral molecules. For example, its use as a chiral ligand in asymmetric catalysis could induce enantioselectivity in a variety of transformations. Research on a related chiral benzimidazole-derived phosphoric acid has demonstrated its successful application as a Brønsted acid catalyst in asymmetric synthesis, achieving good yields and high enantiomeric excess. This underscores the potential of chiral benzimidazole scaffolds in directing stereoselective outcomes.

The following table summarizes the expected selectivity in various reactions of this compound:

Type of Selectivity Reaction Type Expected Outcome Controlling Factors
ChemoselectivityOxidationPreferential oxidation of the secondary alcohol over the benzimidazole ring.Choice of oxidizing agent (e.g., mild vs. strong).
RegioselectivityElectrophilic Aromatic SubstitutionSubstitution at specific positions on the benzene ring.Directing effects of the fused imidazole ring.
StereoselectivityNucleophilic Substitution at Chiral CenterInversion of configuration or racemization.Reaction mechanism (SN1 vs. SN2), nature of nucleophile and solvent.
StereoselectivityUse as a Chiral Auxiliary/LigandInduction of enantioselectivity in other reactions.The steric and electronic properties of the benzimidazole ligand.

Advanced Structural Elucidation and Conformational Analysis of 1 1 Butyl 1h Benzimidazol 2 Yl Ethanol

X-ray Crystallography and Solid-State Structural Characterization

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state architecture of (±)-1-(1H-benzimidazol-2-yl)ethanol is significantly influenced by a network of intermolecular hydrogen bonds. nih.govnih.gov In the crystal structure of this analog, the asymmetric unit contains two crystallographically independent molecules. nih.govresearchgate.net The primary interactions governing the crystal packing are intermolecular O—H⋯N and N—H⋯O hydrogen bonds, which link the molecules into a two-dimensional sheet-like network parallel to the (010) plane. nih.govnih.gov

Polymorphism and Anhydrous/Hydrated Forms

There is no specific information available in the surveyed scientific literature regarding the existence of polymorphs or different hydration states for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol or its close analogs.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Dynamic Analysis

NMR spectroscopy is a crucial tool for determining the structure of molecules in solution. Although a complete set of multi-dimensional NMR data for this compound is not published, analysis of its parent compound and related structures allows for a detailed theoretical assignment.

Multi-dimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC)

For the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the butyl chain, the ethanol (B145695) fragment, and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems, such as linking the butyl group protons to the benzimidazole (B57391) ring carbons.

Experimental and theoretical NMR data for (±)-1-(1H-benzimidazol-2-yl)ethanol show the aromatic proton signals in the range of 7.48–7.72 ppm, with the carbon signals of the ring appearing between 118.39 and 129.27 ppm icm.edu.pl.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for (±)-1-(1H-benzimidazol-2-yl)ethanol in DMSO (Data sourced from a study by Arjunan et al., 2015) icm.edu.pl

AtomExperimental ¹³C Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
Aromatic CH123.017.72 - 7.48
Aromatic CH127.857.72 - 7.48
Aromatic CH129.277.72 - 7.48
Aromatic CH118.397.72 - 7.48
Ethanol CHNot Reported4.95
Ethanol CH₃Not Reported2.42
Ethanol OHNot Reported3.41

Note: The table presents data for the N-unsubstituted analog. Specific assignments for each aromatic position were not provided in the source.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The analysis is enhanced by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT).

For the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, detailed FTIR and Raman spectra have been recorded and analyzed icm.edu.pl. The C-N stretching vibration is observed at 1272 cm⁻¹ in the IR spectrum and 1260 cm⁻¹ in the Raman spectrum. The C-C ring stretching vibrations are found in the region of 1664-1485 cm⁻¹ (IR) and 1599-1443 cm⁻¹ (Raman) icm.edu.pl.

A comprehensive study of N-butyl-1H-benzimidazole provides insight into the vibrational modes of the N-butyl group. The C-H stretching vibrations of the butyl group are predicted in the 3110–2900 cm⁻¹ range, with CH₂ scissoring modes around 1463–1440 cm⁻¹ mdpi.com.

Combining these findings, the vibrational spectrum of this compound is expected to show characteristic bands for the benzimidazole ring, the N-butyl group, and the ethanol substituent. The O-H stretching of the ethanol group would likely appear as a broad band, indicative of hydrogen bonding.

Table 2: Selected Vibrational Frequencies for (±)-1-(1H-benzimidazol-2-yl)ethanol and N-Butyl-1H-benzimidazole (Data compiled from Arjunan et al., 2015 and Kazachenko et al., 2022) icm.edu.plmdpi.com

Vibrational ModeCompoundFrequency (cm⁻¹) (Method)
C-N Stretch(±)-1-(1H-benzimidazol-2-yl)ethanol1272 (FTIR)
C-N Stretch(±)-1-(1H-benzimidazol-2-yl)ethanol1260 (Raman)
C-C Ring Stretch(±)-1-(1H-benzimidazol-2-yl)ethanol1664-1485 (FTIR)
C-C Ring Stretch(±)-1-(1H-benzimidazol-2-yl)ethanol1599, 1443 (Raman)
C-H Stretch (alkyl)N-Butyl-1H-benzimidazole3110-2900 (Theoretical)
CH₂ Scissor (alkyl)N-Butyl-1H-benzimidazole1463-1440 (Theoretical)

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the enantiomeric purity and absolute configuration of chiral molecules. This compound possesses a chiral center at the carbon atom of the ethanol substituent, making it a candidate for such analysis. However, a review of the current scientific literature reveals a lack of specific CD and ORD data for this compound.

Often, benzimidazole derivatives of this nature are synthesized as a racemic mixture, containing equal amounts of both enantiomers ((R)- and (S)-configurations). nih.govnih.govresearchgate.net The determination of the absolute configuration would first necessitate the separation of these enantiomers through chiral chromatography or resolution techniques. Subsequent analysis by CD or ORD spectroscopy, often in conjunction with theoretical calculations, could then be used to assign the absolute configuration to each enantiomer.

For the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, crystallographic studies have been conducted. However, it was reported that the absolute configuration could not be definitively determined due to the absence of significant anomalous scattering effects in the X-ray diffraction data. nih.gov This highlights the challenges in assigning the absolute stereochemistry for this class of compounds based on crystallographic methods alone and underscores the potential value of chiroptical techniques, should the enantiomers be resolved.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis (beyond basic identification)

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.

The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) is expected to follow pathways characteristic of benzimidazole derivatives and alcohols. The primary fragmentation processes would likely involve the butyl substituent and the ethanol group attached to the benzimidazole core.

A plausible fragmentation pathway for this compound would initiate with the molecular ion [M]•+. Key fragmentation steps would include:

Alpha-cleavage: The bond between the chiral carbon and the benzimidazole ring can cleave, leading to the formation of a stable benzimidazolium cation.

Loss of the butyl group: Cleavage of the N-butyl bond can occur, resulting in a fragment corresponding to the benzimidazole-ethanol core.

Dehydration: The loss of a water molecule (H₂O) from the ethanol substituent is a common fragmentation pathway for alcohols. libretexts.org

Fragmentation of the butyl chain: The butyl group itself can undergo fragmentation, leading to the loss of alkyl radicals.

Based on these general principles, a proposed fragmentation table for this compound is presented below.

Fragment Ion (m/z) Proposed Structure/Formula Neutral Loss Fragmentation Pathway
218[C₁₃H₁₈N₂O]•+-Molecular Ion
201[C₁₃H₁₇N₂]•+OHLoss of hydroxyl radical
200[C₁₃H₁₆N₂]•+H₂ODehydration
173[C₁₁H₁₃N₂]•+C₂H₅OCleavage of the ethanol group
161[C₉H₉N₂O]•+C₄H₉Loss of the butyl radical
131[C₈H₇N₂]•+-Benzimidazolium core fragment

Isotopic analysis, particularly through HRMS, would reveal the presence of naturally occurring isotopes, primarily ¹³C. The relative abundances of the isotopic peaks (M+1, M+2, etc.) can be used to confirm the elemental composition of the parent ion and its fragments, providing further confidence in the structural elucidation. The fragmentation of the benzimidazole ring itself can also occur, typically involving the sequential loss of hydrogen cyanide (HCN). researchgate.net

Computational Chemistry and Theoretical Studies on 1 1 Butyl 1h Benzimidazol 2 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Specific DFT calculations for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol are not found in the surveyed literature. Such calculations would be essential to understand the electronic properties as influenced by the butyl group. For related benzimidazole (B57391) derivatives, DFT methods, often using the B3LYP functional with basis sets like 6-311++G(d,p), are standard for optimizing molecular geometry and calculating electronic parameters. icm.edu.plmdpi.com

Electrostatic Potential Surfaces and Charge Distribution

There are no published studies detailing the molecular electrostatic potential (MEP) surfaces or charge distribution for this compound. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For N-butyl-1H-benzimidazole, MEP analysis has been used to characterize these reactive regions. mdpi.com

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and exploration of the energy landscapes specific to this compound are not available. The flexibility of the butyl chain and the rotational freedom of the ethanol (B145695) group suggest a complex potential energy surface.

Molecular Mechanics and Dynamics Simulations

No specific molecular mechanics or dynamics simulations for this compound were found. These simulations are vital for understanding the dynamic behavior and conformational preferences of the molecule over time.

Potential Energy Surface Scans

While Potential Energy Surface (PES) scans have been performed on the parent compound, 1-(1H-benzoimidazol-2-yl)ethanol, to identify stable conformers by analyzing the torsion angles of the ethanol group, similar studies on the N-butyl derivative are absent from the literature. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Theoretical predictions of NMR, IR, and UV-Vis spectra for this compound, and their validation with experimental data, have not been reported. For the analogous compound without the butyl group, theoretical calculations have shown very good correlation with experimental IR, Raman, NMR, and UV-Vis spectra. researchgate.neticm.edu.pl Such a comparative study is essential for validating the accuracy of the computational methods used.

Elucidation of Reaction Mechanisms via Computational Pathways for this compound

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For derivatives of benzimidazole, such as this compound, theoretical studies can map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them. While specific computational studies on the reaction mechanisms involving this compound are not extensively available in the public domain, the principles can be illustrated through studies on the core benzimidazole scaffold and related molecules.

Transition State Characterization and Reaction Barrier Calculations

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical factor in determining the reaction rate.

Density Functional Theory (DFT) is a widely used method for these calculations. For instance, in the synthesis of the benzimidazole ring itself from phenylenediamine and formic acid, DFT has been employed to trace the reaction pathway. chemrevlett.com This study identified four elementary steps and calculated the barrier energy for each, revealing that the rate-determining step was the third elementary step with a barrier energy of 45.85 kcal·mol⁻¹. chemrevlett.com The transition states (TS) were characterized by the presence of a single imaginary frequency in their vibrational spectra, confirming them as true saddle points on the potential energy surface.

For a molecule like this compound, computational studies could be envisioned for various reactions, such as its synthesis, oxidation of the ethanol side chain, or further substitution on the benzimidazole ring. For each proposed mechanism, the geometries of reactants, products, intermediates, and transition states would be optimized. The calculated reaction barriers would then allow for a comparison of different possible pathways, identifying the most energetically favorable route.

Table 1: Illustrative Reaction Barriers for Benzimidazole Synthesis

Reaction StepDescriptionCalculated Barrier Energy (kcal·mol⁻¹)
Step 1Initial N-C bond formation41.93
Step 2Dehydration27.97
Step 3Second N-C bond formation45.85
Step 4Final dehydration33.45

Note: Data is based on the synthesis of the parent benzimidazole ring and serves as an example of the type of data generated in such studies. chemrevlett.com

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Interaction Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and potential for intermolecular interactions. These descriptors are invaluable in medicinal chemistry and materials science for predicting the behavior of new molecules. For this compound, these descriptors can provide insights into its chemical stability, reactivity hotspots, and how it might interact with biological targets or other materials.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are among the most important quantum chemical descriptors. researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity. acs.org A small energy gap suggests higher reactivity.

From EHOMO and ELUMO, several other global reactivity descriptors can be calculated, which are useful for understanding structure-reactivity relationships:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Potential (μ): The escaping tendency of electrons. μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): The ability of a molecule to accept electrons. ω = μ² / (2η)

Studies on various benzimidazole derivatives have shown how these descriptors correlate with experimental observations, such as their performance as corrosion inhibitors or their biological activity. nih.govnih.gov For example, a higher EHOMO and lower ELUMO are often associated with better corrosion inhibition efficiency, as this facilitates the molecule's adsorption onto a metal surface.

Table 2: Representative Quantum Chemical Descriptors for Benzimidazole Derivatives

DescriptorDefinitionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
Energy Gap (ΔE)ELUMO - EHOMO4.7
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35
Electrophilicity Index (ω)μ² / (2η)3.15

Note: These values are representative for a generic benzimidazole derivative and are intended to illustrate the application of these descriptors. Actual values for this compound would require specific calculations.

By analyzing these descriptors for this compound and its analogs, researchers can make predictions about its reactivity. The butyl group at the N1 position and the ethanol group at the C2 position will influence the electronic distribution and thus the values of these descriptors compared to the parent benzimidazole. Such analyses are crucial for the rational design of new molecules with desired properties.

Interactions with Molecular Systems and Advanced Material Applications

Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions inherent to the 1-(1-butyl-1H-benzimidazol-2-yl)ethanol molecule are fundamental to its role in supramolecular chemistry. These interactions, including hydrogen bonding and π-stacking, drive the self-assembly of molecules into ordered, higher-dimensional structures.

The presence of both a hydroxyl (-OH) group and nitrogen atoms within the benzimidazole (B57391) ring makes this compound highly capable of forming extensive hydrogen bond networks. Crystal structure analysis of the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, reveals that intermolecular O-H⋯N and N-H⋯O hydrogen bonds are primary drivers in its solid-state assembly. researchgate.netmdpi.com These interactions link individual molecules together, resulting in the formation of two-dimensional sheets. researchgate.netmdpi.com

Theoretical and experimental studies on related benzimidazole derivatives confirm that π-π stacking is a common feature in their solid-state structures. researchgate.net These parallel-displaced stacking arrangements, in conjunction with hydrogen bonds, create a robust three-dimensional architecture. Furthermore, the butyl group can engage in weaker van der Waals interactions, which, while less directional than hydrogen bonds or π-stacking, play a crucial role in the dense packing of the molecules in the solid state.

Coordination Chemistry and Ligand Properties of this compound

The benzimidazole moiety, with its available nitrogen lone pairs and the adjacent ethanol (B145695) group, endows this compound with excellent properties as a ligand in coordination chemistry. It can coordinate with a wide range of metal ions to form stable complexes with potential applications in catalysis and materials science.

Metal complexes of this compound can be synthesized by reacting the ligand with various metal salts in a suitable solvent, such as ethanol. uni.lu The ligand typically acts in a bidentate fashion, coordinating to the metal center through one of the imidazole (B134444) nitrogen atoms and the oxygen atom of the hydroxyl group, forming a stable chelate ring. benicewiczgroup.com This chelation enhances the stability of the resulting metal complexes.

A variety of metal ions, including transition metals like Co(II), Ni(II), Cu(II), and Zn(II), readily form complexes with benzimidazole-based ligands. acs.org The general procedure involves mixing stoichiometric amounts of the ligand and the metal salt (e.g., chloride or nitrate (B79036) salts) in an ethanol solution, often followed by refluxing to drive the reaction to completion. uni.lu The resulting solid complexes can be isolated by filtration and purified.

Characterization of these complexes is typically performed using a suite of analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and O-H groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. Electronic absorption spectra (UV-Vis) are used to study the d-d electronic transitions of the metal ions, which provides insight into the coordination geometry of the complex. acs.org

Table 1: Examples of Metal Complexes Formed with Benzimidazole-Ethanol Type Ligands

Metal IonTypical FormulaCoordination GeometryCharacterization Methods
Co(II)[Co(L)₂Cl₂]OctahedralFT-IR, UV-Vis, Magnetic Susceptibility
Ni(II)[Ni(L)₂Cl₂]OctahedralFT-IR, UV-Vis, TGA
Cu(II)[Cu(L)₂Cl₂]Distorted OctahedralFT-IR, UV-Vis, EPR
Zn(II)[Zn(L)₂Cl₂]Tetrahedral/OctahedralFT-IR, ¹H-NMR, ¹³C-NMR
Pd(II)[Pd(L)Cl]ClSquare PlanarFT-IR, NMR, Molar Conductivity

L represents a generic benzimidazole-ethanol type ligand.

Metal complexes derived from benzimidazole-ethanol ligands show significant promise as catalysts in various organic reactions. benicewiczgroup.com The coordination of the ligand to the metal ion can modify the metal's electronic properties and steric environment, enhancing its catalytic activity and selectivity. These complexes can function as catalysts in both homogeneous (dissolved in the reaction medium) and heterogeneous (immobilized on a solid support) systems.

For example, copper and other transition metal complexes incorporating imidazole-based ligands are actively studied for their catalytic roles in cross-coupling reactions, oxidation processes, and other organic transformations. benicewiczgroup.com The stable coordination environment provided by ligands like this compound can prevent the metal catalyst from deactivating and can facilitate the key steps in the catalytic cycle. The specific structure of the ligand, including the steric bulk of the butyl group, can be tuned to control the selectivity of the catalytic reaction.

Applications as a Precursor or Building Block in Polymer Chemistry

While direct polymerization of this compound is not extensively documented, its structure contains functional groups that make it a promising candidate as a monomer or a building block for synthesizing functional polymers. Benzimidazole derivatives are widely used to create high-performance polymers, such as polybenzimidazoles (PBIs), known for their exceptional thermal and chemical stability.

The this compound molecule possesses a reactive hydroxyl group. This -OH group can participate in polycondensation reactions with diacids or diacyl chlorides to form polyesters, or with diisocyanates to form polyurethanes. In these scenarios, the benzimidazole unit would be incorporated as a pendant group along the polymer backbone, imparting properties such as improved thermal stability, specific metal-ion binding capabilities, or altered solubility.

Alternatively, the entire molecule could be chemically modified to create a difunctional monomer suitable for polymerization. For instance, functional groups could be added to the benzene (B151609) ring portion of the benzimidazole core, converting the molecule into a diamine, diol, or dicarboxylic acid. These new monomers could then be used in traditional polycondensation reactions to incorporate the 1-butyl-2-ethanol-benzimidazole structure directly into the main chain of polymers like polyimides or polyamides. acs.org The incorporation of such bulky and functional units can disrupt chain packing, leading to polymers with increased solubility and processability while retaining high thermal stability. acs.org

Incorporation into Advanced Functional Materials (e.g., Sensors, Optoelectronics, Energy Storage)

While direct studies on the incorporation of this compound into advanced functional materials are not extensively documented in publicly available research, the broader class of benzimidazole derivatives has shown significant promise in these areas. The inherent electronic and photophysical properties of the benzimidazole scaffold make it a versatile building block for various advanced materials. researchgate.netresearchgate.net

Sensors: Benzimidazole derivatives are utilized in the development of optical and chemical sensors due to their electron-accepting capabilities, pH sensitivity, and metal-ion chelating properties. researchgate.net These compounds can be integrated into sensing platforms, such as fluorescent probes and solid-state optical sensors. researchgate.netrsc.org For instance, a benzimidazole-containing compound has been designed as a "turn-on" fluorescent sensor for zinc ions. rsc.org The functional groups on the benzimidazole ring can be tailored to achieve selectivity and sensitivity for specific analytes. researchgate.net

Optoelectronics: In the field of optoelectronics, benzimidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). acs.orgmdpi.com They can function as blue emitters or as electron-transporting host materials in phosphorescent OLEDs. acs.orgmdpi.com The molecular design of these derivatives, including the strategic placement of substituents, can influence their photoluminescence and electroluminescence properties, leading to materials with high spectral purity and efficiency. mdpi.com

Energy Storage: The application of benzimidazole derivatives in energy storage systems is an emerging area of research. A related compound, N-Butyl-1H-benzimidazole, has been explored as an electrolyte component with enhanced charge transfer capabilities in dye-sensitized solar cells. nih.gov Furthermore, benzimidazole-based covalent organic polymers are being investigated as high-performance electrode materials for supercapacitors, demonstrating high specific capacitance and good cyclic stability. researchgate.netresearchgate.net Theoretical studies have also been conducted on benzimidazole derivatives as potential energetic materials. nih.govmdpi.com

While these examples highlight the potential of the benzimidazole core, further research is necessary to determine the specific applicability of this compound in these advanced material applications.

Molecular Interactions with Biomolecular Systems: Mechanistic and Structural Insights (excluding clinical outcomes)

The interaction of benzimidazole derivatives with biomolecular systems is a vast area of study, primarily due to their structural similarity to purine (B94841) bases found in nucleic acids. rsc.org This allows them to interact with a variety of biological targets, including proteins and nucleic acids.

Computational docking studies on various benzimidazole derivatives have predicted their binding modes with specific protein targets. For example, in silico studies of 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of E. coli DNA gyrase B suggest that key hydrogen bonds can form between the benzimidazole core and amino acid residues such as Asn46 and Asp73. mdpi.com Similarly, docking studies with other proteins have shown hydrogen bond formation between the oxygen and nitrogen atoms of benzimidazole derivatives and amino acid residues like Lys52, Tyr32, and Val27. nih.gov The N-1 substitution on the benzimidazole ring, such as the butyl group in the compound of interest, can influence the molecule's chemotherapeutic activity. nih.gov

Protein Target Interacting Residues (Predicted) Type of Interaction
E. coli DNA Gyrase BAsn46, Asp73Hydrogen Bonding
Various (in silico)Lys52, Tyr32, Val27Hydrogen Bonding
Pin1Cys113, Ser154Hydrogen Bonding

This table is based on computational studies of various benzimidazole derivatives and does not represent experimentally confirmed interactions for this compound.

Benzimidazole derivatives have been extensively studied for their ability to interact with DNA and, to a lesser extent, RNA. nih.gov The planar benzimidazole ring system is structurally analogous to the purine bases of nucleic acids, facilitating various binding modes. rsc.org

The primary mode of interaction for many dicationic benzimidazole derivatives is binding within the minor groove of DNA, particularly at AT-rich sequences. nih.gov This binding is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. Biophysical techniques such as thermal denaturation, circular dichroism, and NMR spectroscopy have been employed to characterize these interactions and confirm the minor groove binding mode. nih.gov

In addition to groove binding, some benzimidazole derivatives, particularly those with extended aromatic systems, can bind to DNA through intercalation. rsc.org Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to structural changes in the DNA. rsc.org However, studies on some benzimidazole-based compounds suggest that they may not target nuclear DNA directly. researchgate.net While many benzimidazole derivatives show strong affinity for DNA, their interaction with RNA is often negligible. nih.gov

Detailed experimental studies on the specific binding mode of this compound with DNA or RNA have not been found in the reviewed literature.

Advanced Analytical Methodologies for Comprehensive Study of 1 1 Butyl 1h Benzimidazol 2 Yl Ethanol

Chromatographic Separations for Isomer and Impurity Profiling

Chromatographic techniques are fundamental in the pharmaceutical analysis of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol, enabling the separation, identification, and quantification of the main component from its isomers and any process-related or degradation impurities. researchgate.netrroij.com The goal of impurity profiling is to detect, identify, and quantify these unwanted substances to ensure the quality and consistency of the compound. ijprajournal.comresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound means it can exist as a pair of enantiomers, (R)- and (S)-isomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is critical as enantiomers can exhibit different pharmacological and toxicological properties.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. researchgate.net For the analysis of this compound, a method would be developed by screening various CSPs and mobile phase compositions to achieve baseline separation. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Typical Value/Condition Purpose
Chiral Stationary Phase Cellulose or Amylose derivatives (e.g., Chiralpak® series) Provides stereospecific interactions for enantiomer recognition.
Mobile Phase n-Hexane/Isopropanol or other alcohol mixtures Optimizes selectivity and resolution between enantiomers.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and influences peak shape.
Detection UV at 254 nm or 280 nm Benzimidazole (B57391) ring provides strong UV absorbance for sensitive detection.

| Column Temperature | 25 - 40 °C | Affects the kinetics of interaction and can improve peak resolution. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Both HPLC and UHPLC are indispensable tools for assessing the purity and stability of this compound. These methods separate the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode used for impurity profiling. A C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) provides a robust system for separating compounds based on their hydrophobicity.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. nih.gov This is particularly advantageous for complex impurity profiles, where baseline separation of closely eluting peaks is necessary. The reduced solvent consumption also makes UHPLC a more environmentally friendly and cost-effective technique. nih.gov

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

Parameter HPLC UHPLC Advantage of UHPLC
Column Particle Size 3 - 5 µm < 2 µm Higher efficiency and resolution.
Column Dimensions 4.6 mm x 150/250 mm 2.1 mm x 50/100 mm Lower solvent consumption.
Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.7 mL/min Reduced solvent usage and cost. nih.gov
Run Time 20 - 60 min 5 - 15 min Higher throughput. nih.gov

| System Pressure | 100 - 400 bar | 400 - 1200 bar | Drives efficiency with small particles. |

Hyphenated Techniques for On-line Characterization and Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the structural characterization of analytes in complex mixtures without the need for offline isolation. ijprajournal.comresearchgate.net

LC-MS/GC-MS for Molecular Weight and Fragmentation Pattern Analysis

Coupling liquid chromatography or gas chromatography with mass spectrometry provides molecular weight information and structural details through fragmentation analysis.

LC-MS: This is the premier technique for analyzing the purity of this compound. After separation by LC, the analyte is ionized (typically by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula. Tandem MS (MS/MS) experiments involve selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions to elucidate the structure. This is invaluable for identifying unknown impurities. nih.gov

GC-MS: While LC-MS is generally preferred for non-volatile compounds like this benzimidazole derivative, GC-MS can be used if the compound is derivatized to increase its volatility. It is particularly useful for identifying volatile and semi-volatile impurities. jmchemsci.com

Table 3: Predicted ESI-MS/MS Fragmentation Pattern for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Origin of Fragment
219.15 [M+H]⁺ 201.14 H₂O (18 Da) Loss of the hydroxyl group as water.
219.15 [M+H]⁺ 175.12 C₃H₈ (44 Da) Cleavage of the propyl group from the butyl chain.
219.15 [M+H]⁺ 163.08 C₄H₈ (56 Da) Loss of butene from the N-butyl group.
219.15 [M+H]⁺ 145.07 C₄H₁₀O (74 Da) Cleavage of the entire 1-hydroxyethyl side chain.

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for similar structures. nih.govlibretexts.org

LC-NMR for On-line Structural Elucidation

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a definitive technique that provides complete structural information of separated compounds directly from the chromatographic run. semanticscholar.org While MS gives fragmentation data, NMR provides an unambiguous map of the molecule's carbon-hydrogen framework. sumitomo-chem.co.jp

In an LC-NMR experiment, after the compound of interest elutes from the column, the flow can be stopped (stopped-flow mode) while the analyte is in the NMR flow cell. globalresearchonline.net This allows for sufficient time to acquire detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra. This is particularly powerful for distinguishing between positional isomers, which may have identical molecular weights and similar fragmentation patterns in MS, but distinct NMR spectra. nih.gov The primary challenge of LC-NMR is its lower sensitivity compared to MS, though this has been mitigated by the development of higher field magnets and cryogenic probes. sumitomo-chem.co.jp

Spectrophotometric and Calorimetric Techniques for Interaction Quantification

Beyond separation and identification, understanding how this compound interacts with other molecules or surfaces is important.

Spectrophotometric Techniques: UV-Visible spectrophotometry is used to study any changes in the electronic transitions of the benzimidazole chromophore. The UV spectrum of benzimidazole derivatives typically shows distinct absorption bands. mdpi.com The position and intensity of these bands can shift upon interaction with other molecules (e.g., metal ions, proteins), providing information about binding events. These techniques are often used to determine binding constants and stoichiometry. A comprehensive study of the related N-butyl-1H-benzimidazole showed experimental absorption peaks at 248 nm and 295 nm. nih.gov

Calorimetric Techniques: Isothermal Titration Calorimetry (ITC) is a powerful tool for quantifying the thermodynamics of binding interactions. ITC directly measures the heat released or absorbed during a binding event. This allows for the direct determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This method provides a comprehensive thermodynamic profile of the interaction between two molecules, such as the binding of a small molecule like this compound to its biological target. By quantifying the heat released or absorbed during the binding process, ITC can determine the binding affinity (K D ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. sci-hub.seresearchgate.net

The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the macromolecule of interest, all while maintaining a constant temperature. The resulting heat change upon each injection is measured by a highly sensitive calorimeter. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes, resulting in a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters. nih.gov

While direct ITC studies on this compound are not extensively available in the public domain, the application of this technique to other benzimidazole derivatives provides a clear indication of the valuable data that can be obtained. For instance, ITC has been employed to study the binding of halogenated benzotriazoles and benzimidazoles to human protein kinase CK2α, revealing crucial insights into the electrostatic and hydrophobic interactions that govern binding affinity. researchgate.netnih.gov In such studies, ITC helps to elucidate the driving forces behind the interaction, whether it is enthalpy-driven (favorable bond formations) or entropy-driven (increased disorder, often due to the release of water molecules from the binding interface).

A typical ITC experiment would yield a dataset that can be presented as follows. The table below is a hypothetical representation of the type of thermodynamic data that would be generated from an ITC experiment studying the binding of this compound to a target protein.

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (K D )2.5 µM
Enthalpy Change (ΔH)-15.8 kcal/mol
Entropy Change (ΔS)-12.4 cal/mol/deg
Gibbs Free Energy Change (ΔG)-7.7 kcal/mol

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The data in the table would provide a detailed thermodynamic signature of the binding interaction. The stoichiometry (n) indicates the molar ratio of the ligand to the macromolecule in the complex. The dissociation constant (K D ) is a measure of the binding affinity, with lower values indicating a stronger interaction. The enthalpy change (ΔH) reflects the heat released or absorbed due to bond formation and conformational changes, while the entropy change (ΔS) relates to the change in the system's disorder upon binding. Finally, the Gibbs free energy change (ΔG), calculated from ΔH and ΔS, determines the spontaneity of the binding process.

The comprehensive thermodynamic data obtained from ITC is invaluable in drug discovery and development. It allows for a deeper understanding of the molecular recognition process, aids in the optimization of lead compounds, and helps to establish a structure-activity relationship (SAR) based on thermodynamic principles.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Strategies

The future synthesis of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol and its analogs will likely focus on enhancing efficiency, selectivity, and sustainability. Current methods for creating 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. arabjchem.orgnih.gov For 1,2-disubstituted benzimidazoles, a common route is the N-alkylation of a pre-formed 2-substituted benzimidazole (B57391). researchgate.net

Future research is expected to pivot towards more advanced and greener methodologies. One promising avenue is the development of one-pot tandem reactions that combine C-C bond formation and cyclization, potentially using transition metal catalysts. Iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines has emerged as a powerful method for synthesizing 1,2-disubstituted benzimidazoles. researchgate.net Adapting such methods could allow for the direct synthesis of the target compound from N-butyl-o-phenylenediamine and a suitable three-carbon building block, bypassing multiple steps and reducing waste.

Moreover, enantioselective synthesis will be a critical focus. The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound exists as two enantiomers. The development of asymmetric catalytic systems to produce single enantiomers is highly desirable, as different enantiomers can exhibit distinct properties in chiral environments, such as biological systems or asymmetric catalysis.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Description Potential Advantages Future Research Focus
Conventional Synthesis Stepwise condensation of o-phenylenediamine (B120857) with lactic acid, followed by N-alkylation with a butyl halide. Well-established, reliable for small-scale synthesis. Improving yields, simplifying purification.
Dehydrogenative Coupling One-pot reaction of N-butyl-o-phenylenediamine and a propanol (B110389) derivative catalyzed by a transition metal (e.g., Fe, Ru, Mn). researchgate.net High atom economy, reduced waste (H₂O and H₂ as byproducts), fewer steps. Catalyst development for higher efficiency and broader substrate scope.
Asymmetric Synthesis Use of chiral catalysts or auxiliaries to selectively produce one enantiomer of the target molecule. Access to enantiopure compounds for specialized applications. Design of novel chiral ligands and catalytic systems.
Flow Chemistry Continuous synthesis in microreactors. Enhanced safety, precise control over reaction parameters, easy scalability. Optimization of reactor design and reaction conditions.

Exploration in Advanced Catalytic Processes

The structural features of this compound make it an excellent candidate as a ligand in advanced catalysis. The benzimidazole ring provides a robust N-donor site, while the adjacent hydroxyl group can act as an O-donor. This N,O-bidentate chelation motif is crucial for stabilizing metal centers and influencing the stereochemical outcome of catalytic reactions.

Future research will likely explore its application in asymmetric catalysis, such as transfer hydrogenation, C-C bond-forming reactions, and oxidation reactions. The chiral center on the ethanol (B145695) substituent could induce asymmetry in the catalytic pocket, enabling the production of chiral molecules with high enantioselectivity. The butyl group on the nitrogen atom can be systematically varied to fine-tune the steric and electronic properties of the ligand, thereby optimizing catalyst performance for specific reactions.

Furthermore, benzimidazole-based systems are precursors to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts and ligands. Future work could investigate the conversion of this compound derivatives into novel NHC ligands, where the hydroxyl group could play a key role in catalyst-substrate interactions or act as a proton relay.

Rational Design and Synthesis for Targeted Material Applications

The benzimidazole core is known for its thermal stability, aromaticity, and ability to engage in hydrogen bonding and π-π stacking interactions. mdpi.comresearchgate.net These features make it a valuable building block for functional materials. The rational design of materials incorporating this compound could lead to applications in diverse fields.

In coordination polymers and metal-organic frameworks (MOFs), the compound can act as a versatile linker. The N,O-donor sites can coordinate to metal ions, while the butyl group and the benzimidazole ring can be tailored to control the porosity, dimensionality, and functionality of the resulting framework. Such materials could be explored for applications in gas storage, separation, and heterogeneous catalysis.

The inherent fluorescence of some benzimidazole derivatives also opens doors for their use in optoelectronic materials. By modifying the substituents on the benzimidazole ring, it may be possible to tune the emission wavelength and quantum yield, leading to the development of new organic light-emitting diodes (OLEDs) or chemical sensors.

Synergistic Integration of Theoretical and Experimental Approaches

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. nih.govroyalsocietypublishing.org For this compound, theoretical approaches such as Density Functional Theory (DFT) can provide profound insights into its properties and reactivity. researchgate.net

Future research will increasingly rely on this integrated approach. For instance, DFT calculations can be used to:

Predict Reaction Pathways: Model different synthetic routes to identify the most energetically favorable and efficient methods. mdpi.com

Design Catalysts: Simulate the structure of metal complexes with the benzimidazole ligand to predict their catalytic activity and enantioselectivity. acs.org

Understand Material Properties: Calculate electronic properties like the HOMO-LUMO gap to predict the optical and conductive behavior of materials derived from the compound. researchgate.net

This computational pre-screening can significantly reduce the experimental effort required, guiding researchers toward the most promising avenues for synthesis and application. nih.gov The experimental validation of these theoretical predictions will, in turn, refine the computational models, creating a powerful feedback loop that accelerates discovery. royalsocietypublishing.orgresearchgate.net

Untapped Potential in Fundamental Chemical Science Discoveries

Beyond specific applications, this compound and its derivatives hold potential for fundamental discoveries in chemical science. The interplay between the N-H or N-alkyl group, the C2-substituent, and the fused ring system can lead to novel chemical phenomena.

One area of interest is supramolecular chemistry. The molecule's ability to act as both a hydrogen bond donor (N-H in the parent compound or O-H) and acceptor (imidazole nitrogen) makes it an excellent candidate for building complex self-assembled architectures like gels, liquid crystals, or molecular capsules. researchgate.netnih.gov

Furthermore, the study of its tautomerism, metal coordination chemistry, and reactivity patterns could reveal new principles in physical organic and inorganic chemistry. Investigating its behavior under extreme conditions or its interaction with other molecular systems could lead to unexpected and groundbreaking scientific insights, further cementing the importance of the benzimidazole scaffold in the landscape of modern chemistry.

Q & A

Q. Q1. What are the established synthetic routes for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized by refluxing benzimidazole with acetyl chloride (). To introduce the butyl group, alkylation at the N1 position using 1-bromobutane under basic conditions (e.g., NaH in DMF) is a plausible step. The ethanol moiety may be introduced via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄).

  • Optimization Tips :
    • Monitor reaction progress via TLC (e.g., benzene/chloroform/methanol 60:20:20) .
    • Purify intermediates via recrystallization (methanol or aqueous ethanol) to improve yield .
    • Use catalytic acids (e.g., HCl) to accelerate condensation steps .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks for the benzimidazole protons (δ 7.2–8.5 ppm), butyl chain (δ 0.9–1.7 ppm), and ethanol hydroxyl (δ 1.5–2.5 ppm, broad) .
    • IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • Crystallography :
    • Use SHELX for structure refinement and ORTEP-III for graphical representation of crystal packing .
    • Resolve potential disorder in the butyl chain by collecting high-resolution data (e.g., synchrotron sources) .

Q. Q3. How can researchers validate the anti-inflammatory or antimicrobial activity of this compound, and what controls are essential?

Methodological Answer:

  • In vitro Assays :
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA or fluorometric assays, using indomethacin as a positive control .
    • Antimicrobial : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing ketoconazole derivatives .
  • Controls :
    • Include vehicle (e.g., DMSO) and known inhibitors (e.g., aspirin for COX-2).
    • Validate cytotoxicity using mammalian cell lines (e.g., HEK-293) via MTT assays .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in reported synthetic yields or biological activity data for benzimidazole derivatives?

Methodological Answer:

  • Root Causes :
    • Variability in alkylation efficiency (N1 vs. N3 substitution) .
    • Solvent polarity effects on reduction steps (e.g., ethanol vs. THF) .
  • Resolution Strategies :
    • Replicate experiments under inert atmospheres (e.g., N₂) to exclude oxidation side reactions .
    • Cross-validate biological results using orthogonal assays (e.g., agar diffusion vs. microdilution) .
    • Apply multivariate statistical analysis (e.g., ANOVA) to isolate significant variables .

Q. Q5. What advanced strategies can improve enantiomeric purity of this compound, given its chiral center?

Methodological Answer:

  • Stereoselective Synthesis :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone reduction .
    • Employ asymmetric catalysis (e.g., BINAP-Ru complexes for hydrogenation) .
  • Analysis :
    • Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) .
    • Compare optical rotation with literature values for related alcohols (e.g., (R)-1-(4-methylphenyl)ethanol) .

Q. Q6. How can computational modeling complement experimental data in studying this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies :
    • Model interactions with COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 3LD6) using AutoDock Vina .
    • Prioritize substituents (e.g., butyl chain length) based on binding affinity scores.
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict NMR/IR spectra .
    • Calculate Fukui indices to identify reactive sites for further functionalization .

Q. Q7. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Flexible butyl chain causing disorder .
    • Hydrophilic -OH group complicating crystal packing .
  • Solutions :
    • Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation .
    • Co-crystallize with stabilizing agents (e.g., benzoic acid derivatives) .

Q. Q8. How can researchers design SAR studies to explore the role of the butyl group in biological activity?

Methodological Answer:

  • Systematic Modifications :
    • Synthesize analogs with shorter (methyl) or branched (isobutyl) chains .
    • Introduce polar groups (e.g., -OH or -COOH) to assess hydrophobicity effects .
  • Evaluation :
    • Corrogate activity data with logP values (measured via shake-flask method) .
    • Perform QSAR analysis using MLR (multiple linear regression) to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.